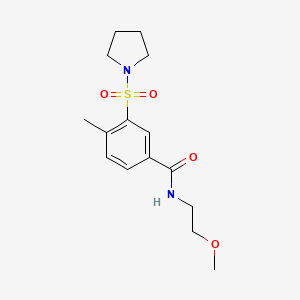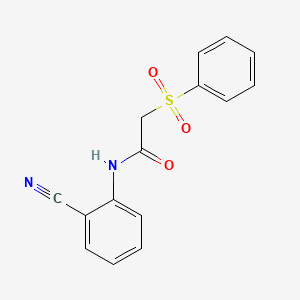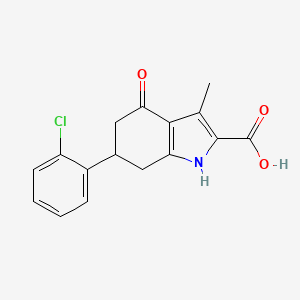
N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPB is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of JAK2/STAT3 signaling pathway, which is involved in inflammation and cancer progression (Liu et al., 2019). This compound also inhibits the activity of lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression and has been implicated in cancer and fibrosis (Li et al., 2018).
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In a mouse model of acute lung injury, this compound was found to reduce lung inflammation and improve lung function (Zhang et al., 2017). In a liver fibrosis model, this compound was found to reduce collagen deposition and improve liver function (Li et al., 2018). In a cancer model, this compound was found to inhibit tumor growth and induce apoptosis in cancer cells (Liu et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments. It is relatively stable and easy to handle, and its synthesis method is well-established. This compound has also been shown to have low toxicity in animal models (Zhang et al., 2017). However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide research. One area of interest is its potential therapeutic applications in other diseases such as rheumatoid arthritis and pulmonary fibrosis. Another direction is the development of more soluble derivatives of this compound for easier use in experiments. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other signaling pathways.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method is well-established, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications in other diseases.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Zhang et al., 2017). This compound has also been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells (Liu et al., 2019). Additionally, this compound has been investigated for its anti-fibrotic properties in liver fibrosis (Li et al., 2018).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12-5-6-13(15(18)16-7-10-21-2)11-14(12)22(19,20)17-8-3-4-9-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXTYDKNNIRCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOC)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-3-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4238397.png)

![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238399.png)

![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B4238441.png)
![N-[4-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4238446.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4238448.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4238458.png)
![2-(4-{[(4-bromophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4238463.png)
![isopropyl 1,3,7-trimethyl-2,4-dioxo-5-(4-pyridinyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238469.png)
![1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4238471.png)
![2-{[6-amino-1-(2,3-dimethylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4238474.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4238481.png)

